molecular formula C12H19NO3S B497776 N-isopropyl-4-propoxybenzenesulfonamide

N-isopropyl-4-propoxybenzenesulfonamide

Cat. No.: B497776
M. Wt: 257.35g/mol
InChI Key: URHMVRRABZRIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-4-propoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by an isopropyl group attached to the sulfonamide nitrogen and a propoxy substituent at the para position of the benzene ring.

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35g/mol

IUPAC Name

N-propan-2-yl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-4-9-16-11-5-7-12(8-6-11)17(14,15)13-10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

URHMVRRABZRIEW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in N-Substituents

Example 57 (N-Cyclopropyl Derivative)

A key analog from replaces the isopropyl group with a cyclopropyl moiety (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide). Key differences include:

N-Ethyl or N-Methyl Analogs

Variation in Benzene Ring Substituents

N-(4-Iodophenyl)-4-Isopropylbenzenesulfonamide ()

This compound features an iodine atom on the phenyl ring attached to the sulfonamide nitrogen and an isopropyl group on the benzene ring. Key distinctions from the target compound include:

  • Molecular Weight : 401.26 vs. a hypothetical ~300–350 for the target (due to iodine’s high atomic mass).
  • Electron Effects : The electron-withdrawing iodine may reduce sulfonamide nitrogen’s basicity, altering receptor binding.
Propoxy vs. Methoxy/Ethoxy Groups

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Weight Melting Point (°C) Key Structural Features Reference
N-Isopropyl-4-propoxybenzenesulfonamide ~350 (estimated) Not reported N-isopropyl, 4-propoxy
Example 2 Compound () 616.9 211–214 N-isopropyl, chromen-pyrimidin moiety
Example 57 () ~600 (estimated) Not reported N-cyclopropyl, chromen-pyrimidin
N-(4-Iodophenyl)-4-isopropylbenzenesulfonamide 401.26 Not reported 4-isopropyl, N-(4-iodophenyl)

Research Findings and Implications

  • Bioactivity : The chromen-pyrimidin-substituted sulfonamide in highlights how heterocyclic additions enhance receptor affinity, suggesting that the target compound’s propoxy group could be similarly functionalized.
  • Metabolic Stability : Bulkier N-substituents (e.g., isopropyl) may slow hepatic metabolism compared to cyclopropyl or ethyl groups, as seen in related pharmaceuticals.
  • Solubility Challenges : Propoxy’s hydrophobicity could necessitate formulation adjustments (e.g., salt formation) to improve bioavailability.

Preparation Methods

Propoxylation of Benzene Derivatives

The para-propoxybenzene intermediate is synthesized via Williamson ether synthesis , though regioselectivity challenges arise due to competing ortho substitution.

Procedure :

  • Substrate Preparation : Phenol reacts with propyl bromide in the presence of a base (e.g., K₂CO₃) in acetone at reflux (50–60°C).

  • Regioselectivity Control : The reaction yields a mixture of ortho- and para-propoxybenzene. Separation via fractional distillation or chromatography is required.

  • Alternative Approach : Using 4-nitrophenol as a starting material allows nitration to direct propoxylation. Subsequent reduction of the nitro group (e.g., hydrogenation with Pd/C) yields para-propoxybenzene.

Challenges :

  • Di-propoxylation byproducts form with excess propyl bromide.

  • Low para selectivity (typically 60–70%) necessitates purification.

Sulfonation and Chlorination

Sulfonation introduces the sulfonic acid group para to the propoxy substituent, leveraging the activating nature of the ether group.

Procedure :

  • Sulfonation : 4-Propoxybenzene is treated with fuming sulfuric acid (20% SO₃) at 80–100°C. The para isomer dominates (∼

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